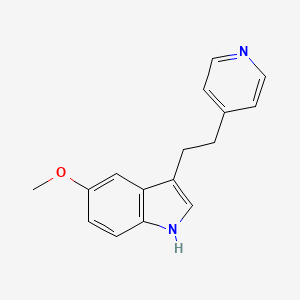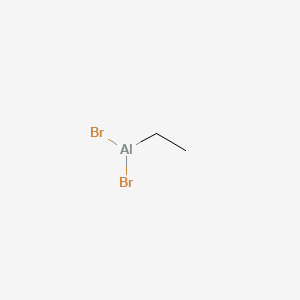
Dibromoethylaluminium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibromoethylaluminium is an organoaluminium compound with the chemical formula C₂H₅AlBr₂. It is a colorless liquid that is primarily used in organic synthesis and as a reagent in various chemical reactions. The compound is known for its reactivity and is often utilized in the preparation of other organoaluminium compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dibromoethylaluminium can be synthesized through the reaction of ethylaluminium sesquibromide with ethylene. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The general reaction is as follows:
C2H5Al2Br3+C2H4→2C2H5AlBr2
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where precise control of temperature and pressure is maintained. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation to obtain a high-purity compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Dibromoethylaluminium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced to form ethylaluminium compounds.
Substitution: this compound can participate in substitution reactions where the bromine atoms are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as lithium aluminium hydride are often used.
Substitution: Halogen exchange reactions can be carried out using halide salts.
Major Products Formed
Oxidation: Oxidation of this compound can lead to the formation of ethylaluminium oxide.
Reduction: Reduction typically yields ethylaluminium compounds.
Substitution: Substitution reactions can produce a variety of organoaluminium compounds depending on the substituents used.
Wissenschaftliche Forschungsanwendungen
Dibromoethylaluminium has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential use in biological systems, although its applications are limited due to its reactivity.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the synthesis of pharmaceuticals.
Industry: this compound is used in the production of other organoaluminium compounds, which are important in various industrial processes.
Wirkmechanismus
The mechanism of action of dibromoethylaluminium involves its ability to act as a Lewis acid, accepting electron pairs from other molecules. This property makes it highly reactive and useful in catalyzing various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethylaluminium bromide (C₄H₁₀AlBr): Similar in structure but with different reactivity.
Ethylaluminium sesquibromide (C₄H₁₀Al₂Br₃): Used as a precursor in the synthesis of dibromoethylaluminium.
Triethylaluminium (C₆H₁₅Al): Another organoaluminium compound with different applications.
Uniqueness
This compound is unique due to its specific reactivity and the presence of two bromine atoms, which make it particularly useful in substitution reactions. Its ability to act as a Lewis acid also sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
2386-62-1 |
|---|---|
Molekularformel |
C2H5AlBr2 |
Molekulargewicht |
215.85 g/mol |
IUPAC-Name |
dibromo(ethyl)alumane |
InChI |
InChI=1S/C2H5.Al.2BrH/c1-2;;;/h1H2,2H3;;2*1H/q;+2;;/p-2 |
InChI-Schlüssel |
JFICPAADTOQAMU-UHFFFAOYSA-L |
Kanonische SMILES |
CC[Al](Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


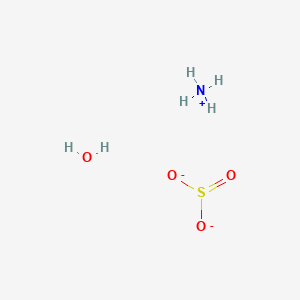
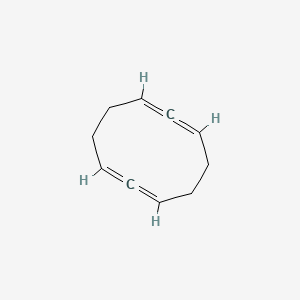

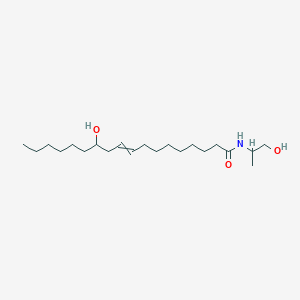
![(5-Methyl-3-phenyl-4-isoxazolyl)[4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl]-methanone](/img/structure/B13745402.png)



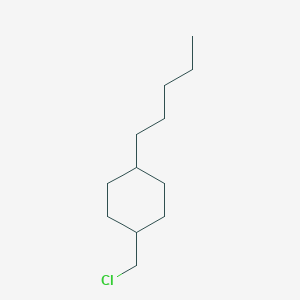
![8-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B13745440.png)
![3-[(3R,5S)-3,5-Dimethylpiperazin-1-YL]propan-1-OL](/img/structure/B13745441.png)
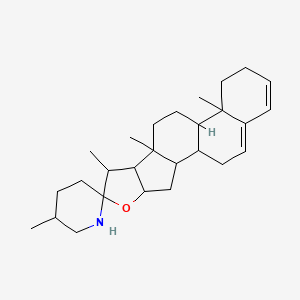
![1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B13745448.png)
